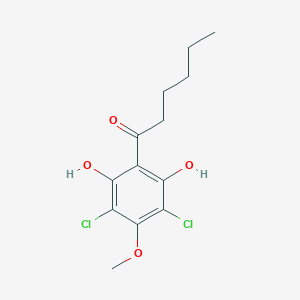

1-((3,5-Dichloro)-2,6-dihydroxy-4-méthoxyphényl)-1-hexanone

Vue d'ensemble

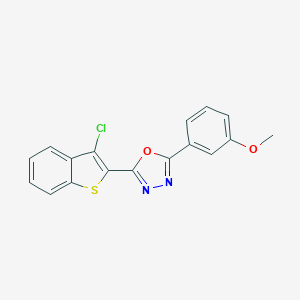

Description

The compound “1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone” is a complex organic molecule. It contains a hexanone group, which is a six-carbon chain with a ketone functional group, and a phenyl group, which is a ring of six carbon atoms, with various substituents including chlorine, hydroxyl, and methoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dichloro groups could be introduced via a halogenation reaction, the dihydroxy groups via a hydroxylation reaction, and the methoxy group via an etherification reaction .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, would contribute to the compound’s planarity, while the dichloro, dihydroxy, and methoxy substituents would likely cause deviations from this planarity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the dichloro groups might make the compound susceptible to nucleophilic substitution reactions, while the ketone group might make it susceptible to nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like hydroxyl and ketone might increase the compound’s solubility in polar solvents .

Applications De Recherche Scientifique

Agents antimicrobiens

Des composés similaires à « 1-((3,5-Dichloro)-2,6-dihydroxy-4-méthoxyphényl)-1-hexanone » ont montré des résultats prometteurs en tant qu'agents antimicrobiens. Par exemple, l'acide 1-(2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique et son analogue 3,5-dichloro-2-hydroxyphénylique ont démontré une activité antimicrobienne dépendante de la structure contre les agents pathogènes Gram-positifs tels que S. aureus, E. faecalis et C. difficile .

Agents anticancéreux

Ces composés ont également été étudiés pour leur potentiel en tant qu'agents anticancéreux. Les composés 14 et 24b, qui sont similaires au composé en question, ont montré une activité prometteuse contre les souches de S. aureus intermédiaires à la vancomycine, et des profils cytotoxiques favorables dans les cellules HSAEC-1 . Cela en fait des échafaudages attrayants pour un développement ultérieur.

Synthèse chimique

Le composé pourrait potentiellement être utilisé en synthèse chimique, compte tenu de sa structure complexe. Des composés similaires ont été utilisés comme intermédiaires dans la synthèse de divers composés organiques .

Science de l'environnement

Des composés comme le 3,5-dichlorophénol, qui fait partie de la structure de « this compound », sont souvent étudiés en science de l'environnement en raison de leur présence dans divers produits de déchets industriels .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDQSRFCCHQIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149474 | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111050-72-7 | |

| Record name | 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111050-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DIF-1 influence cell fate decisions in Dictyostelium discoideum?

A1: While the exact mechanism of action remains unclear, research suggests that DIF-1 promotes stalk cell differentiation in Dictyostelium discoideum, potentially through an indirect pathway. [] It is not a direct inhibitor of the plasma membrane proton pump, unlike other compounds that also favor stalk cell formation like diethylstilbestrol and zearalenone. [] One proposed model suggests that DIF-1 might activate a chloride channel located on intracellular vesicles. [] This activation could lead to vesicle acidification and a subsequent decrease in cytosolic calcium concentration, ultimately influencing the differentiation pathway. []

Q2: What are the structural analogues of DIF-1 and how do they compare in terms of activity?

A2: Two related differentiation-inducing factors have been identified as structural analogues of DIF-1: DIF-2 and DIF-3. [] DIF-2 is the butyl ketone analogue of DIF-1, while DIF-3 represents the monochloro analogue. [] These analogues, along with other synthetic structural variations, have been analyzed using mass spectrometry and bioassays to determine their activity and understand structure-activity relationships. [] Further research is needed to fully elucidate the specific structural features responsible for the differentiation-inducing activity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)

![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)

![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)

![1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B524281.png)